3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
Overview
Description
3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
It is known to be a key intermediate for preparing 3,6-di-amino-substituted anticancer heterocycles , suggesting potential targets within cancer-related pathways.
Mode of Action
The mode of action of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with a wide range of 1° or 2° alkylamines . This interaction occurs under specific conditions, including the presence of copper(I) iodide (CuI), L-proline, and triethylamine (Et3N) in dimethyl sulfoxide (DMSO) under microwave heating conditions . The result is the formation of C-3 aminated products .
Biochemical Pathways
Given its role as an intermediate in the synthesis of 3,6-di-amino-substituted anticancer heterocycles , it can be inferred that it may influence pathways related to cell proliferation and apoptosis, which are commonly targeted in cancer therapies.
Result of Action
Given its role as an intermediate in the synthesis of anticancer heterocycles , it can be inferred that it may have effects on cell proliferation and apoptosis.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, its interaction with alkylamines requires specific conditions, including the presence of CuI, L-proline, and Et3N in DMSO under microwave heating conditions . Additionally, the reaction time can influence the yield of the resulting products .
Biochemical Analysis
Biochemical Properties
3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell division and proliferation . Additionally, this compound interacts with other proteins involved in signal transduction pathways, modulating their function and influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDKs and disrupting the normal progression of the cell cycle . It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and reduced cellular proliferation . Furthermore, this compound influences cellular metabolism by modulating the activity of metabolic enzymes, resulting in changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of CDKs, preventing the phosphorylation of target proteins necessary for cell cycle progression . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions within the active site of the enzyme. Additionally, the compound can inhibit other kinases and signaling proteins by similar mechanisms, leading to broad-spectrum effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . The compound’s efficacy may diminish over time due to potential degradation or cellular adaptation mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and reduces cancer cell proliferation without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . Dose-response studies are crucial for determining the optimal dosage that maximizes therapeutic benefits while minimizing toxic side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, potentially influencing metabolic flux and altering metabolite levels within cells . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound’s localization and accumulation within cells are influenced by its physicochemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its subcellular distribution and targeting to specific compartments or organelles . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one involves the Ullmann-type amination reaction. This method includes treating 3-bromopyrazolo[1,5-a]pyrimidine with a range of primary or secondary alkylamines in the presence of copper(I) iodide (CuI), L-proline, and triethylamine (Et3N) in dimethyl sulfoxide (DMSO) under microwave heating conditions at 130°C for 4 hours . This method yields aminated products in good to excellent isolated yields (54-90%).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Ullmann-type amination reaction described above can be scaled up for industrial applications, providing a feasible route for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles, such as amines, under appropriate conditions.
Amination Reactions: As mentioned, the compound can undergo amination reactions to form C-3 aminated pyrazolopyrimidines.
Common Reagents and Conditions
Reagents: Copper(I) iodide (CuI), L-proline, triethylamine (Et3N), and dimethyl sulfoxide (DMSO).
Conditions: Microwave heating at 130°C for 4 hours.
Major Products
The major products formed from these reactions are C-3 aminated pyrazolopyrimidines, which are valuable intermediates in the synthesis of various biologically active compounds .
Scientific Research Applications
3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of anticancer heterocycles and other pharmacologically active molecules.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activities.
Chemical Synthesis: It is employed in the development of new synthetic methodologies and the preparation of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific substitution pattern and its ability to undergo efficient amination reactions without the need for palladium catalysts. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
3-bromo-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-3-8-10-2-1-5(11)9-6(4)10/h1-3H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAOMHWFUFZVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670667 | |
Record name | 3-Bromopyrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198569-35-5 | |
Record name | 3-Bromopyrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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